

Physicochemical Properties of 6-bromo-N-methylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: **6-bromo-N-methylpyridin-2-amine**

Cat. No.: **B183247**

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Introduction

6-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a summary of the available physicochemical data for **6-bromo-N-methylpyridin-2-amine** and related isomers, detailed experimental protocols for key property determination, and a workflow for the physicochemical characterization of novel compounds.

Core Physicochemical Properties

Precise experimental data for **6-bromo-N-methylpyridin-2-amine** is not extensively available in public literature. Therefore, this guide presents key identifiers for the target compound alongside experimental and computed data for closely related isomers to provide a comparative context. Researchers should exercise caution and verify these properties experimentally for **6-bromo-N-methylpyridin-2-amine**.

Property	6-bromo-N-methylpyridin-2-amine	6-Amino-3-bromo-2-methylpyridine (Isomer)	4-Bromo-6-methylpyridin-2-amine (Isomer)	2-Bromo-6-methylpyridin-3-amine (Isomer)
CAS Number	89026-79-9[1]	42753-71-9[2]	524718-27-2[3]	126325-53-9
Molecular Formula	C ₆ H ₇ BrN ₂ [1]	C ₆ H ₈ BrN ₂ [2]	C ₆ H ₇ BrN ₂ [3]	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol	188.05 g/mol [4]	187.04 g/mol [3]	187.04
Melting Point	Data not available	76.5-85.5 °C[2]	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available	Data not available
pKa (predicted)	Data not available	Data not available	Data not available	Data not available
logP (computed)	Data not available	Data not available	1.6 (XLogP3)[3]	1.73 (Predicted)
Solubility	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to **6-bromo-N-methylpyridin-2-amine**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by packing a small amount into a capillary tube and heating it in a calibrated apparatus.

Procedure:

- Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the compound. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.

Procedure:

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube is gently heated in a heating block or oil bath.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
- Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined by monitoring changes in its UV-visible absorbance spectrum as a function of pH.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Procedure:

- **Solution Preparation:** A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.[5]
- **Titration:** Aliquots of the stock solution are added to each buffer solution in a 96-well plate or individual cuvettes.[5][6]
- **Spectral Measurement:** The UV-visible spectrum (e.g., 230-500 nm) of the compound in each buffer is recorded using a spectrophotometer.[5]
- **Data Analysis:** The absorbance at one or more wavelengths where significant changes occur is plotted against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8][9]

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of a compound in an aqueous buffer is a measure of its equilibrium concentration.

Procedure:

- **Equilibration:** An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- **Shaking:** The mixture is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- **Concentration Analysis:** The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the aqueous solubility of the compound.

logP Determination (Shake-Flask Method)

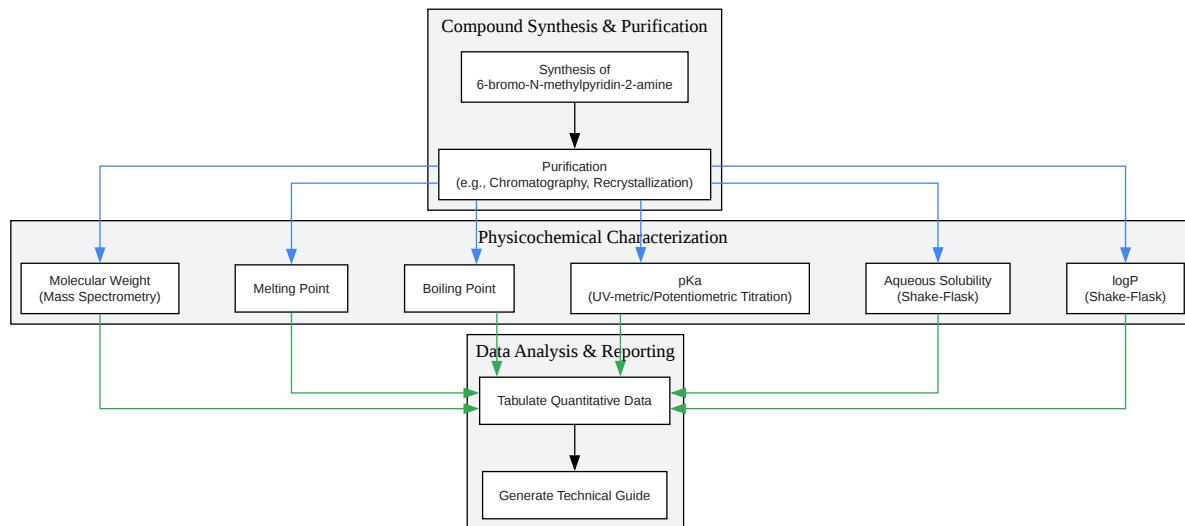
The octanol-water partition coefficient ($\log P$) is a measure of a compound's lipophilicity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Procedure:

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous buffer) is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: The $\log P$ is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[\[10\]](#)

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the physicochemical characterization of a compound like **6-bromo-N-methylpyridin-2-amine**.



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Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.



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Caption: Experimental workflow for logP determination using the shake-flask method.

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